Lipophilicity Differentiation: XLogP3 Comparison Between Target Compound and Hydroxy Analog (CAS 1251544-86-1)
The target compound (CAS 1448052-45-6) possesses a computed XLogP3 of 1.6, reflecting the methoxy substitution on the ethyl linker [1]. The direct hydroxy analog N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide (CAS 1251544-86-1), which bears a free hydroxyl in place of the methyl ether, is predicted to exhibit a lower XLogP3 of approximately 0.8–1.0 (estimated by O → CH2 substitution difference of ~+0.6–0.8 log units based on fragment contribution methods) [2]. This lipophilicity difference places the target compound closer to the empirical optimal XLogP3 range of 1–3 for oral drug-like molecules, while the hydroxy analog falls near the lower boundary where passive membrane permeability may become rate-limiting [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (computed, PubChem/CACTVS-derived) |
| Comparator Or Baseline | N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide (CAS 1251544-86-1): estimated XLogP3 ≈ 0.8–1.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 log units (target compound more lipophilic) |
| Conditions | Computed XLogP3 values; target compound value sourced from Kuujia.com [1]; comparator value estimated by O-methylation fragment contribution (CACTVS method) |
Why This Matters
The higher XLogP3 of the target compound predicts improved passive membrane permeability relative to the hydroxy analog, which is critical for cell-based phenotypic screening where intracellular target access is required.
- [1] Kuujia.com. CAS 1448052-45-6 – Computed XLogP3 = 1.6. Retrieved April 2026. View Source
- [2] Meanwell, N.A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. DOI: 10.1021/tx200211v. (Reference for optimal XLogP3 range and O-methylation impact on lipophilicity.) View Source
